Compound Description: Bicalutamide is an oral medication used to treat prostate cancer. It functions as an anti-androgen, inhibiting the action of androgens in the body. []
Relevance: Both Bicalutamide and the target compound, 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide, share a core structure consisting of a propanamide linked to a substituted phenyl ring via a sulfonyl group. The presence of a trifluoromethyl group on the phenyl ring attached to the propanamide nitrogen is another common feature. The variations lie in the substituents on this phenyl ring and the sulfonyl group, highlighting the impact of even subtle structural changes on biological activity. []
Compound Description: S-23 is a selective androgen receptor modulator (SARM) investigated for its potential in hormonal male contraception. Studies in rats show it suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, affecting androgenic tissues and spermatogenesis. It has also shown positive impacts on bone mineral density and lean mass. []
Relevance: S-23 shares a similar scaffold with 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide. Both possess a propanamide core linked to a substituted phenyl ring bearing a trifluoromethyl group. The structural distinctions primarily involve the presence of a cyano group and variations in the substituent at the propanamide's 3-position, suggesting potential exploration of these structural motifs for modulating biological activity. []
Relevance: Flutamide and 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide share a common structural motif: a propanamide unit attached to a phenyl ring substituted with a trifluoromethyl group at the meta position and a nitro group at the para position. This structural similarity highlights a class of compounds with potential antiandrogenic properties. [, ]
4-Nitro-3-(trifluoromethyl)phenylamine (FLU-1)
Compound Description: FLU-1 is a key metabolite of flutamide. Research suggests it might be involved in the drug's metabolic pathway and potentially contributes to its pharmacological effects or toxicity. []
Relevance: FLU-1 represents a simplified structure compared to 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide, retaining the trifluoromethyl and nitro substitutions on the phenyl ring. This comparison underscores the phenyl ring with specific substitutions as a potential pharmacophore for biological activity. [, ]
Compound Description: FLU-1-N-OH is an N-oxidized metabolite of flutamide, detected in human liver microsomes and urine of prostate cancer patients. Its formation is primarily mediated by cytochrome P450 3A4 (CYP3A4). While the role of FLU-1-N-OH in flutamide-induced hepatotoxicity is not fully understood, its presence as a metabolite is significant. []
Relevance: Similar to FLU-1, FLU-1-N-OH shares the core phenyl ring structure with 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide, featuring the trifluoromethyl and nitro substitutions. The identification of these metabolites further suggests the importance of this phenyl ring structure in the metabolism and potential activity of these compounds. []
Compound Description: S-1 is another SARM under investigation as a potential therapeutic agent for androgen-dependent diseases, showing promise in treating benign prostatic hyperplasia. Pharmacokinetic studies in rats indicate it's rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized. []
Relevance: S-1 exhibits structural parallels with 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide, sharing a propanamide core connected to a phenyl ring possessing a trifluoromethyl group. The variations lie in the substituents on the propanamide moiety and the presence of a nitro group on the phenyl ring in S-1. These differences emphasize the potential for structural modifications to tailor the compound's pharmacokinetic and pharmacodynamic properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.